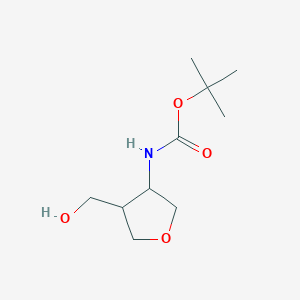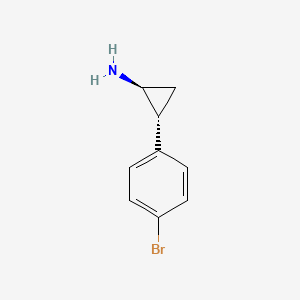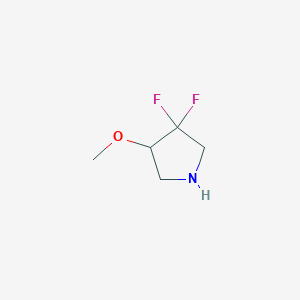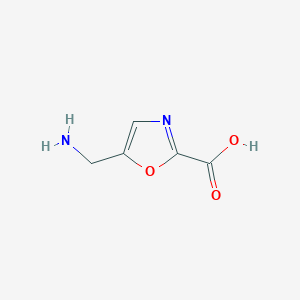
indolizin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
indolizin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reactions: One of the common methods for synthesizing indolizine derivatives, including indolizin-8-ylamine, involves cyclocondensation reactions.
Cycloaddition Reactions: Another approach involves cycloaddition reactions, where substituted 2-chloropyridinium bromides react with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine.
Radical Cyclization/Cross-Coupling: Recent advances have highlighted the use of radical cyclization and cross-coupling methods to synthesize indolizine derivatives.
Industrial Production Methods:
- Industrial production methods for indolizine derivatives often involve large-scale cyclocondensation and cycloaddition reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for indolizine derivatives. These reactions often involve reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizin-8-one, while reduction may produce indolizin-8-ylmethanol.
Scientific Research Applications
indolizin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of indolizin-8-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: indolizin-8-amine can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence various biological pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Indole: Both indole and indolizine share a similar bicyclic structure, but indolizine has a nitrogen atom in the pyridine ring, which imparts different chemical properties.
Pyrrole: Pyrrole is another nitrogen-containing heterocycle, but it lacks the fused benzene ring present in indolizine.
Quinoline: Quinoline is structurally similar to indolizine but has a different arrangement of nitrogen atoms.
Uniqueness of indolizin-8-amine:
- This compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
- Its potential biological activities, such as antimicrobial and anticancer properties, make it a valuable compound for medicinal research .
This compound stands out due to its diverse applications and unique chemical properties, making it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
indolizin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOZNPAYFZOFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC=C2C(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl N-[cis-2-cyanocyclopentyl]carbamate](/img/structure/B8012471.png)

![Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate](/img/structure/B8012475.png)






